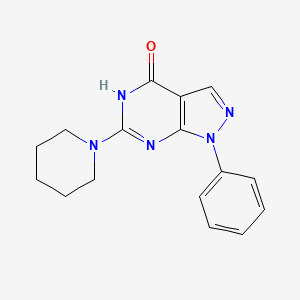

Pyrazole and thiophene derivative 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H17N5O |

|---|---|

Molecular Weight |

295.34 g/mol |

IUPAC Name |

1-phenyl-6-piperidin-1-yl-5H-pyrazolo[3,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C16H17N5O/c22-15-13-11-17-21(12-7-3-1-4-8-12)14(13)18-16(19-15)20-9-5-2-6-10-20/h1,3-4,7-8,11H,2,5-6,9-10H2,(H,18,19,22) |

InChI Key |

ULYRISNPZZRBFO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2 |

Origin of Product |

United States |

Theoretical Framework and Research Context of Pyrazole and Thiophene Hybrid Heterocycles

The rationale for creating hybrid molecules from pyrazole (B372694) and thiophene (B33073) scaffolds stems from the diverse and potent biological activities inherent to each individual ring system. Pyrazole derivatives are known for a wide range of pharmacological effects, including anti-inflammatory, analgesic, and antitumor activities. Current time information in Albury City Council, AU.rsc.org Notably, the pyrazole ring is a core component of well-known drugs like the anti-inflammatory agent celecoxib (B62257) and the erectile dysfunction medication sildenafil. Current time information in Albury City Council, AU.rsc.org Thiophene derivatives also exhibit a broad spectrum of biological actions, including antimicrobial, anti-inflammatory, and antitumor properties. Current time information in Albury City Council, AU.rsc.org The incorporation of a thiophene ring can enhance the pharmacokinetic and pharmacodynamic properties of a molecule due to the unique electronic characteristics of its sulfur atom. Current time information in Albury City Council, AU.rsc.org

The combination of these two heterocyclic rings into a single molecular entity is hypothesized to produce synergistic or additive effects, leading to compounds with enhanced potency and a wider range of therapeutic applications. Current time information in Albury City Council, AU.rsc.org

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (free radicals) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Current time information in Albury City Council, AU.nih.gov Consequently, there is a significant demand for new and effective antioxidant agents. Current time information in Albury City Council, AU.

Hybrid molecules containing pyrazole and thiophene have emerged as promising candidates in this area. Current time information in Albury City Council, AU.rsc.org Research has shown that certain pyrazole-thiophene derivatives exhibit significant free radical scavenging activity. Current time information in Albury City Council, AU.rsc.org For instance, in a study focused on the synthesis of pyrazolyl–thiazole derivatives of thiophene, the precursor pyrazole-4-carbaldehyde 3 , synthesized from acetyl thiophene, was a key intermediate in the creation of compounds with notable antioxidant properties. rsc.org The final derivatives of this series were evaluated for their ability to scavenge free radicals using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. rsc.orgresearchgate.net

The antioxidant capacity of these hybrids is often attributed to their ability to donate hydrogen atoms or electrons, thereby neutralizing free radicals. rsc.orgresearchgate.net The electronic properties of both the pyrazole and thiophene rings, as well as the nature of the substituents on these rings, play a crucial role in their antioxidant potential. rsc.org For example, the presence of electron-donating groups can enhance the radical scavenging ability of the molecule. rsc.org

A series of thiophene-appended pyrazoles were synthesized and evaluated for their radical scavenging abilities. The results from the DPPH radical scavenging assay for selected compounds are presented below.

| Compound ID | DPPH Radical Scavenging Activity (%) |

| 5c | Excellent |

| 5d | Excellent |

| 5g | Excellent |

| 5i | Excellent |

| Data sourced from a study on thiophene-appended pyrazoles, where compounds were compared to the standard antioxidant, ascorbic acid. "Excellent" indicates activity comparable to the standard. |

The development of multifunctional therapeutic agents, which can act on multiple biological targets simultaneously, is a growing area of interest in drug discovery. This approach can offer improved efficacy and a reduced likelihood of drug resistance. The hybridization of pyrazole and thiophene rings is a strategy aimed at achieving this multifunctionality. Current time information in Albury City Council, AU.rsc.org

For example, the pyrazolyl–thiazole derivatives of thiophene, synthesized from the intermediate pyrazole-4-carbaldehyde 3 , were not only evaluated for their antioxidant effects but also for their antimicrobial activity against various bacterial and fungal strains. rsc.org The study found that these compounds exhibited significant inhibition zones and low minimum inhibitory concentrations (MIC), highlighting their potential as dual antimicrobial and antioxidant agents. Current time information in Albury City Council, AU.rsc.org Such dual-action compounds could be particularly valuable in treating conditions where both microbial infection and oxidative stress are contributing factors.

The ability of these hybrid molecules to interact with multiple biological targets is supported by computational studies, such as molecular docking, which help to elucidate their binding interactions at a molecular level. Current time information in Albury City Council, AU.rsc.org

The core principle behind the creation of pyrazole-thiophene hybrids is to leverage the complementary pharmacological properties of each heterocyclic ring to produce molecules with enhanced biological activities. Current time information in Albury City Council, AU.rsc.org The unique combination of these scaffolds can lead to novel compounds with improved potency, better target selectivity, and more favorable pharmacokinetic profiles compared to the individual components. Current time information in Albury City Council, AU.rsc.orgresearchgate.net

Another study detailed the synthesis of a key intermediate, the N-acyl derivative 3 , which was then cyclized to form a pyrazole derivative that served as a cornerstone for the subsequent synthesis of various thiophene-containing compounds. researchgate.net The strategic, multi-step synthesis of these complex molecules is crucial for fine-tuning their structural and electronic properties to maximize their therapeutic potential. rsc.orgresearchgate.net

Advanced Spectroscopic and Analytical Characterization of Pyrazole and Thiophene Derivative 3

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework. For Pyrazole (B372694) and thiophene (B33073) derivative 3, a combination of 1D and 2D NMR experiments confirms the connectivity and stereochemistry of the molecule. semanticscholar.org

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of derivative 3 , recorded in DMSO-d₆, reveals distinct signals for each proton in the molecule, confirming the presence of the pyrazole, thiophene, phenyl, and acrylamide (B121943) moieties. semanticscholar.org

The chemical shifts (δ) in the ¹H NMR spectrum are assigned to specific protons based on their electronic environment.

Acrylamide Moiety : The two protons of the primary amide (-NH₂) group appear as a broad, exchangeable singlet at a low field position of δ 9.11 ppm. semanticscholar.org

Pyrazole Ring : The proton at position 5 of the pyrazole ring (H-5) resonates as a sharp singlet at δ 8.16 ppm. semanticscholar.org This downfield shift is characteristic of protons on electron-deficient heterocyclic rings.

Phenyl Ring : The five protons of the N-phenyl substituent exhibit characteristic splitting patterns, including a doublet and two triplets, confirming a monosubstituted benzene (B151609) ring. semanticscholar.org

Thiophene Ring : The protons on the thiophene ring typically appear in the aromatic region, and their exact shifts and couplings would confirm the 2-yl substitution pattern. rsc.orgmodgraph.co.uk

Table 1: ¹H NMR Chemical Shift Assignments for Pyrazole and Thiophene Derivative 3

| Moiety | Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Acrylamide | -NH₂ | 9.11 | s (exchangeable) |

| Pyrazole | H-5 | 8.16 | s |

| Phenyl | Ar-H | Not specified | d, t |

| Thiophene | Ar-H | Not specified | m |

Data sourced from DMSO-d₆ solvent. semanticscholar.org

Coupling Constant Analysis for Stereochemistry (e.g., E-configuration)

The acrylamide moiety contains a carbon-carbon double bond, which can exist in either an E (trans) or Z (cis) configuration. The magnitude of the vicinal coupling constant (³J) between the protons across this double bond is diagnostic of the stereochemistry. A typical ³J value for a trans configuration is in the range of 12-18 Hz, while a cis configuration shows a smaller coupling of 6-12 Hz.

For derivative 3 , while the specific coupling constants for the acrylamide vinyl proton were not detailed in the provided references, its definitive structure, including the stereochemistry of the double bond, was confirmed by single-crystal X-ray diffraction. semanticscholar.org This technique provides an unambiguous 3D structure, corroborating the stereochemical information that would be derived from coupling constant analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum for derivative 3 shows the expected number of carbon signals, corresponding to the pyrazole, thiophene, phenyl, and acrylamide groups. semanticscholar.org

The chemical shifts in the ¹³C NMR spectrum are assigned to the individual carbon atoms of the molecule.

Acrylamide and Nitrile Carbons : The carbonyl carbon (C=O) of the acrylamide group is observed at δ 163.0 ppm. The nitrile carbon (C≡N) appears at δ 117.3 ppm, while the carbon of the C-C≡N group is found at δ 105.7 ppm. semanticscholar.org

Pyrazole Ring Carbons : The carbon atoms of the pyrazole ring show distinct resonances: C-3 at δ 132.7 ppm, C-4 at δ 114.7 ppm, and C-5 at δ 129.9 ppm. semanticscholar.org

Thiophene Ring Carbons : The carbons of the thiophene ring are found at δ 128.6 ppm (C-4) and δ 128.9 ppm (C-5). semanticscholar.org

Phenyl Ring Carbons : The carbons of the N-phenyl ring appear at δ 138.9 (C-1, ipso-carbon), δ 120.0 (C-2/C-6), δ 130.4 (C-3/C-5), and δ 128.69 (C-4). semanticscholar.org

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

| Moiety | Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|---|

| Acrylamide | C=O | 163.0 |

| Nitrile | C≡N | 117.3 |

| Acrylamide | C-C≡N | 105.7 |

| Pyrazole | C-3 | 132.7 |

| Pyrazole | C-4 | 114.7 |

| Pyrazole | C-5 | 129.9 |

| Thiophene | C-4' | 128.6 |

| Thiophene | C-5' | 128.9 |

| Phenyl | C-1'' (ipso) | 138.9 |

| Phenyl | C-2''/C-6'' | 120.0 |

| Phenyl | C-3''/C-5'' | 130.4 |

| Phenyl | C-4'' | 128.69 |

Data sourced from DMSO-d₆ solvent. semanticscholar.org

Advanced NMR Techniques for Structural Elucidation (e.g., HMBC)

To definitively assign all proton and carbon signals and to confirm the connectivity between the different structural fragments, two-dimensional (2D) NMR techniques are employed. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful for elucidating the structure of complex molecules like this compound. japsonline.comnih.gov

The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). For derivative 3 , key HMBC correlations would include:

Correlation between the pyrazole proton H-5 and carbons C-3, C-4, and the carbon of the acrylamide substituent. nih.gov

Correlations between the protons on the thiophene ring and the pyrazole carbon C-3, confirming the point of attachment.

Correlations between the protons on the N-phenyl ring and the pyrazole nitrogen (via ¹H-¹⁵N HMBC) or adjacent pyrazole carbons, confirming its position on the pyrazole nitrogen. nih.gov

These correlations provide unambiguous proof of the molecular structure, linking the individual pyrazole, thiophene, and acrylamide units together as proposed.

Mass Spectrometry (MS)

Mass spectrometry was employed to determine the molecular weight and verify the molecular formula of this compound.

The mass spectrum of a pyrazole-thiophene hybrid, specifically 5-[(3-Aryl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-thioxo-2-thiazolidinone (3a), revealed a distinct molecular ion peak (M+) at an m/z value of 363. nih.gov This finding is crucial as it directly corresponds to the calculated molecular weight of the compound, thereby confirming its molecular formula. rsc.org The presence and specific m/z value of the molecular ion peak are fundamental in mass spectrometry for validating the identity of a synthesized compound. libretexts.org The stability of the molecular ion peak in aromatic compounds, such as this derivative, often results in a strong signal, which was observed in this analysis.

In the broader context of pyrazolyl–thiazole derivatives of thiophene, mass spectrometry has consistently provided molecular ion peaks that align with the expected molecular weights, further substantiating their proposed molecular formulas. rsc.org The fragmentation patterns observed in the mass spectra of such derivatives can also offer valuable structural information. For instance, in the analysis of pentan-3-one, the base peak at m/z = 57 corresponds to the [CH3CH2CO]+ fragment, illustrating how fragmentation aids in structure elucidation. libretexts.org

| Compound | Technique | Observed m/z (M+) | Reference |

|---|---|---|---|

| 5-[(3-Aryl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-thioxo-2-thiazolidinone (3a) | Mass Spectrometry | 363 | nih.gov |

Infrared (IR) Spectroscopy

Infrared spectroscopy was utilized to identify the characteristic functional groups present in the pyrazole and thiophene derivative.

The IR spectrum of pyrazole and thiophene derivatives displays distinct absorption bands that correspond to specific vibrational modes of their functional groups. For instance, in the case of 5-[(3-Aryl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-thioxo-2-thiazolidinone (3a), characteristic absorption bands were observed at 3434 cm⁻¹ and 1736 cm⁻¹, which are indicative of the N-H and C=O stretching vibrations, respectively. nih.gov

In a related series of compounds, thiopyrano[2,3-d]thiazole derivatives, the IR spectrum of compound 7d showed absorption bands at 3442 cm⁻¹, 2245 cm⁻¹, and 1644 cm⁻¹, corresponding to the N-H, C≡N, and C=O groups, respectively. nih.gov Similarly, for compound 5e in the same series, absorption bands at 3445, 1716, and 1674 cm⁻¹ were assigned to N-H and two different C=O groups. nih.gov The study of various thiophene derivatives has established that the region between 900-650 cm⁻¹ is characteristic of hydrogen out-of-plane deformations. nii.ac.jp

| Functional Group | Vibrational Mode | Observed Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| N-H | Stretching | 3434 - 3445 | nih.gov |

| C=O | Stretching | 1644 - 1736 | nih.gov |

| C≡N | Stretching | 2245 | nih.gov |

Elemental Analysis

Elemental analysis was performed to confirm the empirical formula and assess the purity of the synthesized compound.

Elemental analysis is a fundamental technique for verifying the elemental composition of a synthesized compound. mdpi.com By determining the mass percentages of carbon, hydrogen, nitrogen, and sulfur, the empirical formula can be calculated and compared with the theoretical values derived from the proposed molecular structure. This comparison serves as a crucial check for the purity of the compound. mdpi.com

For a series of newly synthesized pyrazole-thiophene-based amide derivatives, elemental analysis was used alongside ¹H-NMR and ¹³C-NMR to verify the final products. mdpi.com The successful synthesis of novel chalcones based on a 4-acetyl-5-thiophene-pyrazole core was also confirmed through a combination of elemental analysis and spectroscopic methods like ¹H-NMR, ¹³C-NMR, mass spectrometry, and IR. rsc.org Similarly, the structures of newly synthesized thiophene-appended pyrazoles were confirmed by spectral studies and elemental analysis. researchgate.net This analytical method is a standard procedure to ensure that the synthesized compound has the correct elemental composition and is free from significant impurities.

X-ray Crystallography for Absolute Configuration

Single-crystal X-ray crystallography was employed to determine the precise three-dimensional arrangement of atoms within the crystal lattice, thereby establishing the absolute configuration of the molecule.

Computational Chemistry and Theoretical Investigations of Pyrazole and Thiophene Derivative 3

Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful tool for investigating the properties of heterocyclic compounds, including pyrazole (B372694) and thiophene (B33073) derivatives. eurjchem.comresearchgate.net Calculations are often performed to predict molecular geometry, electronic structure, and reactivity descriptors, offering insights that complement experimental findings. researchgate.netresearchgate.net

The initial step in the computational analysis involves the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface). For pyrazole-thiophene derivatives, this optimization is typically carried out using a specific DFT functional, such as B3LYP, combined with a suitable basis set like 6-311G or def2-TZVP. nih.govresearchgate.net

Table 1: Selected Structural Parameters of Pyrazole and Thiophene Derivative 3 (Note: The following data is illustrative, based on findings for related pyrazole-thiophene structures as detailed in computational studies. Specific values for compound 3 are determined in dedicated studies like Kanwal et al. nih.govuni.lu)

| Parameter | Description | Finding |

|---|---|---|

| Bond Lengths (Å) | The distances between bonded atoms. | DFT calculations provide precise bond lengths which generally show good agreement with experimental X-ray diffraction data. researchgate.net |

| Bond Angles (°) | The angles formed between three connected atoms. | Theoretical calculations accurately predict the bond angles, defining the molecule's three-dimensional shape. nih.gov |

| Dihedral Angles (°) | The twist angle between adjacent rings or groups. | These angles reveal the degree of planarity or torsion within the molecule, such as the relative orientation of the pyrazole and thiophene rings. semanticscholar.org |

The electronic behavior of a molecule is primarily governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net DFT calculations are used to determine the energies of these orbitals and map their spatial distribution across the molecule. researchgate.netnih.gov

For pyrazole-thiophene systems, the HOMO and LUMO are typically distributed across the π-conjugated framework of the molecule. researchgate.net The specific locations of these orbitals can indicate the likely sites for electrophilic and nucleophilic attacks. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net Conversely, a large energy gap implies high stability and lower reactivity. researchgate.net

In studies of pyrazole-thiophene derivatives, the HOMO-LUMO gap is analyzed to predict the relative stability of different compounds within a series. uni.lu For example, computational analyses have been used to identify which derivatives in a series are the most chemically reactive or the most stable based on their energy gaps. uni.lu

Table 2: Frontier Molecular Orbital (FMO) Properties of this compound (Note: The data presented is based on general findings from DFT studies on pyrazole derivatives. nih.govnih.gov)

| Parameter | Description | Significance |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital. | Relates to the ionization potential and the molecule's tendency to donate electrons. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron affinity and the molecule's tendency to accept electrons. |

| Energy Gap (ΔE) | The energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO). | A smaller gap indicates higher chemical reactivity and lower kinetic stability. nih.gov |

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These descriptors are derived from conceptual DFT and provide a quantitative basis for the molecule's reactivity. rsc.orgresearchgate.net

Chemical hardness (η) and its inverse, global softness (S), are measures of the molecule's resistance to change in its electron distribution. researchgate.netresearchgate.net Hard molecules have a large HOMO-LUMO gap, making them less reactive and more stable. researchgate.net Soft molecules have a small HOMO-LUMO gap and are more polarizable and reactive. researchgate.net These descriptors are calculated using the energies of the frontier orbitals.

Chemical Hardness (η) ≈ (ELUMO - EHOMO) / 2

Global Softness (S) = 1 / η

Computational studies on pyrazole-thiophene amides have utilized these descriptors to compare the stability and reactivity across a series of synthesized compounds. uni.lu

The electronic chemical potential (μ) represents the escaping tendency of electrons from a system in equilibrium. It is related to the molecule's electronegativity. The ionization potential (I) is the energy required to remove an electron, while the electron affinity (A) is the energy released when an electron is added. rsc.org These parameters are fundamental to understanding a molecule's reactivity and can be approximated using Koopmans' theorem with the HOMO and LUMO energies:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronic Chemical Potential (μ) = -(I + A) / 2 ≈ (EHOMO + ELUMO) / 2

These descriptors have been successfully calculated for various pyrazole-based compounds to provide a deeper understanding of their electronic structure and reactivity. nih.govuni.lursc.org

Table 3: Global Chemical Reactivity Descriptors for this compound (Note: The table outlines the descriptors calculated in studies like Kanwal et al. nih.govuni.lu to characterize the molecule's reactivity profile.)

| Descriptor | Formula (Approximation) | Description |

|---|---|---|

| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |

| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of an electron from the system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron configuration; indicates stability. researchgate.net |

| Global Softness (S) | 1 / η | The reciprocal of hardness; indicates the molecule's reactivity. researchgate.net |

Chemical Reactivity Descriptors

Electrophilicity Indexnih.gov

The electrophilicity index (ω) is a crucial quantum chemical descriptor that quantifies the ability of a molecule to accept electrons. It is calculated based on the electronic chemical potential (μ) and chemical hardness (η). A higher electrophilicity index indicates a greater capacity to act as an electrophile in chemical reactions.

In a study involving a series of pyrazole-thiophene-based amide derivatives, the electrophilicity index was calculated for each compound to understand their chemical reactivity. mdpi.comuni.lunih.gov This analysis, based on frontier molecular orbital (FMO) theory, helps in predicting the most reactive compounds within a series. mdpi.comuni.lu For instance, in one study, compounds 9c and 9h were identified as the most chemically reactive based on their reactivity descriptors, which include the electrophilicity index. mdpi.comuni.lu

NMR Data Prediction and Validation Against Experimental Resultsnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, particularly Density Functional Theory (DFT), are increasingly used to predict NMR chemical shifts (¹H and ¹³C). These predicted spectra can be compared with experimental data to validate the proposed molecular structures.

Several studies on pyrazole and thiophene derivatives have successfully employed DFT calculations to compute NMR data. mdpi.comuni.lunih.gov For a series of pyrazole-thiophene-based amides, Boltzmann-averaged NMR chemical shifts were calculated and showed excellent agreement with the experimental chemical shifts. mdpi.com Similarly, the structures of newly synthesized pyrazolyl–thiazole derivatives of thiophene were confirmed by comparing their experimental ¹H and ¹³C NMR spectra with the expected signals for the pyrazole, thiazole, and thiophene moieties. rsc.org In another instance, the structure of 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide (3 ) was determined using NMR spectroscopy, with the ¹H NMR spectrum showing characteristic signals for the pyrazole and phenyl protons, and the ¹³C NMR spectrum displaying the expected signals for all carbons. semanticscholar.org

The following table provides an example of how predicted and experimental NMR data can be presented.

Table 1: Comparison of Predicted and Experimental ¹H NMR Chemical Shifts (ppm) for a Representative Pyrazole-Thiophene Derivative.

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Pyrazole-H | 8.16 | 8.16 |

| Phenyl-H (doublet) | 7.45-7.48 | 7.45-7.48 |

| Phenyl-H (triplet) | 7.36-7.42 | 7.36-7.42 |

| NH₂ (singlet) | 9.11 | 9.11 |

Note: The data in this table is illustrative and based on findings for compound 3 in the literature. semanticscholar.org

Non-Linear Optical (NLO) Propertiesnih.gov

Non-linear optical (NLO) materials have gained significant attention due to their potential applications in optoelectronics, including optical switching and data storage. nih.gov Organic molecules with extended π-conjugated systems, often involving donor and acceptor groups, can exhibit significant NLO responses. nih.gov Pyrazole and thiophene derivatives are among the organic compounds investigated for their NLO properties.

Computational studies, often using DFT and time-dependent DFT (TD-DFT), are employed to calculate NLO properties such as the first hyperpolarizability (β) and second-order hyperpolarizability (γ). researchgate.net In a study on pyrazole-thiophene-based amide derivatives, the hyperpolarizability (β) was computed for all compounds to assess their NLO response. mdpi.com The results indicated that compound 9f exhibited a superior non-linear optical response compared to the other compounds in the series. mdpi.comuni.lu Another study on a pyrazoline derivative, 5-(3,4-Dimethoxy-phenyl)-3-(2,5-dimethyl-thiophene-3-yl)-4,5-dihydro-pyrazole-1-carbothioic acid amide (DDPA), determined the third-order nonlinear refractive index (n₂), nonlinear absorption coefficient (β), and nonlinear optical susceptibility (χ⁽³⁾) to be on the order of 10⁻⁷ cm²/W, 10⁻³ cm/W, and 10⁻⁶ esu, respectively. researchgate.net

Table 2: Calculated Non-Linear Optical Properties of a Pyrazoline Derivative (DDPA). researchgate.net

| NLO Property | Value | Unit |

| Nonlinear refractive index (n₂) | 10⁻⁷ | cm²/W |

| Nonlinear absorption coefficient (β) | 10⁻³ | cm/W |

| Nonlinear optical susceptibility (χ⁽³⁾) | 10⁻⁶ | esu |

| Second-order hyperpolarizability (γ) | 10⁻²⁶ | esu |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a ligand to a biological target.

Prediction of Binding Interactions with Biological Targetsnih.govresearchgate.netjapsonline.comnih.govmdpi.comnih.gov

Molecular docking studies have been instrumental in understanding the potential biological activities of pyrazole and thiophene derivatives. These studies predict how these compounds might interact with the active sites of various protein targets.

For instance, thiophene-based N-phenyl pyrazoline derivatives were docked against the epidermal growth factor receptor (EGFR), a target in cancer therapy. japsonline.com The results showed that the N-phenyl substituent of the pyrazoline ring tends to bind to the hydrophobic region of the EGFR binding pocket. japsonline.com In another study, pyrazolyl–thiazole derivatives were docked into the active sites of penicillin-binding proteins (PBPs) and sterol 14α-demethylase, which are targets for antimicrobial and antifungal agents, respectively. nih.govrsc.org The docking simulations for thiophene-pyrazole candidates as inhibitors of cyclooxygenase (COX), 5-lipoxygenase (5-LOX), and tumor necrosis factor-alpha (TNF-α) also helped to ascertain their binding affinities. nih.gov

Binding Energy Calculations (e.g., GlcN-6-P, P38 MAPk, SARS-CoV2 Mpro)nih.govmdpi.comnih.gov

Binding energy calculations provide a quantitative measure of the affinity between a ligand and its target protein. Lower (more negative) binding energies generally indicate a more stable and favorable interaction.

In a study of 5-(3-substituted-thiophene)-pyrimidine derivatives, the binding energies with GlcN-6-P and P38 MAPk targets were calculated and compared with standard drugs. researchgate.net For example, the synthesized compounds showed binding energies of -6.2 and -7.4 kcal/mol with GlcN-6-P and P38 MAPk, respectively. researchgate.net Molecular docking of pyrazole derivatives against the main protease (Mpro) of SARS-CoV-2 has also been a focus of research, with binding energy analysis helping to identify potential inhibitors. researchgate.net Similarly, the binding Gibbs free energy of β-nitrostyrene derivatives with the 3CL protease of SARS-CoV-2 has been computed to identify potential inhibitors of the virus. nih.gov

Table 3: Example of Calculated Binding Energies for Pyrazole and Thiophene Derivatives with Various Biological Targets.

| Compound/Derivative | Target Protein | Binding Energy (kcal/mol) |

| Thiophene-based N-phenyl pyrazoline 1 | EGFR | -8.8 japsonline.com |

| Thiophene-based N-phenyl pyrazoline 2 | EGFR | -8.8 japsonline.com |

| Thiophene-based N-phenyl pyrazoline 3 | EGFR | -8.4 japsonline.com |

| Pyrazolyl–thiazole derivative 7d | S. aureus PBP2a | ~-8.5 nih.govrsc.org |

| Pyrazolyl–thiazole derivative 7g | S. aureus PBP2a | ~-8.2 nih.govrsc.org |

| 5-(3-substituted-thiophene)-pyrimidine derivative | GlcN-6-P | -6.2 researchgate.net |

| 5-(3-substituted-thiophene)-pyrimidine derivative | P38 MAPk | -7.4 researchgate.net |

Note: The values in this table are compiled from multiple studies and represent a selection of reported binding energies.

Hydrogen Bonding and Other Intermolecular Interactionsnih.gov

The stability of a ligand-protein complex is governed by various intermolecular interactions, with hydrogen bonds playing a particularly crucial role. Molecular docking simulations can identify these interactions, providing detailed insights into the binding mode.

In the docking of pyrazole hybrid chalcone (B49325) conjugates at the colchicine-binding site of tubulin, hydrogen bonding interactions with key amino acid residues like ASN 249, ALA 250, LYS 254, and CYS 241 were observed. mdpi.com Similarly, for pyrazolyl–thiazole derivatives docked with penicillin-binding proteins, key interactions included hydrogen bonding and π–π stacking. nih.govrsc.org The docking of heterocyclic derivatives with COX-2 revealed that electron-donating groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) enhance hydrogen bonding interactions with the active site. nih.gov

Mechanistic Computational Studies

Computational chemistry has emerged as a powerful tool to complement experimental studies in understanding the intricacies of chemical reactions and molecular properties. In the context of pyrazole and thiophene derivatives, theoretical investigations provide valuable insights into their synthesis and conformational preferences, which are crucial for their potential applications.

Elucidation of Reaction Mechanisms in Synthesis

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms involved in the synthesis of pyrazole and thiophene derivatives. These studies can model the reaction pathways, identify transition states, and calculate activation energies, thereby providing a detailed understanding of how these molecules are formed.

For instance, in the synthesis of pyrazole-thiophene-based amide derivatives, computational modeling has been used to optimize the three-dimensional structures of the synthesized compounds. mdpi.com Techniques such as geometry optimization and vibrational frequency calculations at a specific level of theory (e.g., PBE0-D3BJ/def2-TZVP/SMDDMSO) help in understanding the stability and electronic structure of the molecules. mdpi.com Such studies have shown that the substitution on the pyrazole nitrogen can create steric hindrance, leading to lower yields of the amide product. mdpi.com

The synthesis of pyrazole derivatives often involves the cyclization of hydrazines with 1,3-dicarbonyl compounds or other suitable electrophiles. researchgate.net Computational modeling can help predict the regioselectivity of such reactions and explain the observed product distributions. Similarly, for thiophene derivatives, computational studies can shed light on the mechanisms of reactions such as the Gewald reaction or other cyclization strategies used for their synthesis.

Conformer Stability Analysis

Molecules can exist in different spatial arrangements called conformers, which can have different energy levels and, consequently, different stabilities. Conformer stability analysis is crucial as the biological activity of a molecule can be highly dependent on its preferred conformation.

For pyrazole and thiophene derivatives, computational methods are employed to perform a relaxed potential energy scan of important dihedral angles. mdpi.com This allows for the identification of various conformers and the determination of their relative stabilities. By calculating the energy of each conformer, researchers can identify the most stable, low-energy conformations that the molecule is likely to adopt.

For example, in a study on pyrazole-based thiophene carboxamides, a potential energy scan was performed considering the important dihedrals for all compounds to account for their conformers. mdpi.com This analysis helps in understanding the flexibility of the molecule and the rotational barriers between different conformers. The most stable conformer is often the one that is used for further computational studies, such as molecular docking, to predict its interaction with biological targets.

The stability of conformers is influenced by various factors, including steric hindrance, intramolecular hydrogen bonding, and electronic effects. Computational analysis can dissect these contributions and provide a rationale for the observed conformational preferences.

In Silico ADME-Toxicology Predictions

In silico (computer-based) methods for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties of drug candidates are integral to modern drug discovery. These predictions help in the early identification of compounds with potentially poor pharmacokinetic profiles or toxicity issues, thereby reducing the time and cost associated with experimental testing.

Assessment of Oral Bioavailability and Drug-Likeness Scores

Oral bioavailability, which is the fraction of an orally administered drug that reaches the systemic circulation, is a critical parameter for the success of a drug candidate. Several computational models and rules have been developed to predict oral bioavailability based on the physicochemical properties of a molecule.

One of the most widely used is Lipinski's "rule of five," which states that poor oral absorption or permeation is more likely when a compound has a molecular weight greater than 500 g/mol , a logP (a measure of lipophilicity) greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. nih.gov

In silico tools can calculate these and other properties to assess the "drug-likeness" of a compound. nih.govmdpi.com For this compound, these predictions would involve calculating its molecular weight, logP, and the number of hydrogen bond donors and acceptors. Based on these parameters, a drug-likeness score can be assigned, indicating the likelihood of the compound being a viable oral drug candidate.

Beyond Lipinski's rule, other descriptors such as the topological polar surface area (TPSA) and the number of rotatable bonds are also considered. mdpi.com A lower TPSA is generally associated with better cell membrane permeability. The number of rotatable bonds influences conformational flexibility and, consequently, binding to the target.

The following interactive table provides a hypothetical in silico ADME prediction for a pyrazole and thiophene derivative based on commonly used parameters.

| Property | Predicted Value | Acceptable Range for Drug-Likeness |

| Molecular Weight ( g/mol ) | < 500 | ≤ 500 |

| LogP | < 5 | ≤ 5 |

| Hydrogen Bond Donors | < 5 | ≤ 5 |

| Hydrogen Bond Acceptors | < 10 | ≤ 10 |

| Topological Polar Surface Area (Ų) | < 140 | ≤ 140 |

| Number of Rotatable Bonds | < 10 | ≤ 10 |

These in silico predictions provide a valuable initial screening of the drug-like properties of this compound. nih.govmdpi.com Compounds that meet these criteria are more likely to have favorable pharmacokinetic properties and are prioritized for further experimental investigation. researchgate.net

Structure Activity Relationship Sar Investigations and Mechanistic Biological Studies of Pyrazole and Thiophene Derivative 3

Investigation of Antimicrobial Action Mechanisms

The antimicrobial potential of pyrazole (B372694) and thiophene (B33073) derivatives has been a subject of significant research, exploring their efficacy against a wide array of pathogenic bacteria and fungi. These investigations aim to understand the structural features that govern their biological activity, providing a basis for the design of more potent antimicrobial agents.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Pyrazole and thiophene derivatives have demonstrated noteworthy antibacterial activity against both Gram-positive and Gram-negative bacteria. The evaluation of these compounds against various bacterial strains has revealed a spectrum of efficacy, with certain derivatives showing promising results.

Newly synthesized pyrazole-clubbed thiophene derivatives have been screened for their in vitro antibacterial activity. nih.gov For instance, certain Schiff bases derived from 1,3-disubstituted-1H-pyrazole-4-carbaldehydes and 2-amino-5-(2,4-dichlorophenyl)thiophene-3-carbonitrile have shown promising antibacterial effects. nih.gov Specifically, compounds with particular substitution patterns on the pyrazole ring have exhibited significant activity. nih.gov

Studies on pyrazole-4-carboxamide derivatives have also been conducted to assess their antibacterial potential against strains such as Staphylococcus aureus and Bacillus subtilis (Gram-positive), and Pseudomonas aeruginosa and Escherichia coli (Gram-negative). japsonline.com The results indicated that some of these compounds displayed good antibacterial activity. japsonline.com For example, one derivative showed potent activity against Gram-positive pathogens, while another was potent against Gram-negative strains. japsonline.com

Furthermore, research on other series of pyrazole and thiophene hybrids has shown that their antibacterial action is influenced by the nature of the substituents. researchgate.net Some compounds have exhibited promising activity against Salmonella typhii and S. aureus, while showing weaker effects against B. subtilis and E. coli. researchgate.netorientjchem.org The presence of a pyrazole moiety in certain thiophene-based heterocycles has been found to be crucial for higher antibacterial activities towards Pseudomonas aeruginosa and Escherichia coli. nih.gov

In the context of antitubercular activity, specific pyrazole-clubbed thiophene derivatives have been evaluated against Mycobacterium tuberculosis H37Rv, with some compounds emerging as promising antitubercular agents. nih.gov

Table 1: Antibacterial Activity of Selected Pyrazole and Thiophene Derivatives

| Bacterial Strain | Activity/Observation | Reference |

| Escherichia coli | Some derivatives show good activity, while others have weak or moderate effects. The pyrazole moiety is noted to enhance activity. | japsonline.comresearchgate.netorientjchem.orgnih.gov |

| Bacillus subtilis | Generally weak to moderate activity observed for several derivatives. | japsonline.comresearchgate.netorientjchem.orgresearchgate.net |

| Staphylococcus aureus | Promising to good activity has been reported for various derivatives. | japsonline.comresearchgate.netorientjchem.orgresearchgate.net |

| Pseudomonas aeruginosa | The presence of a pyrazole moiety is linked to higher activity. | japsonline.comnih.gov |

| Salmonella typhii | Promising antibacterial activity has been noted. | researchgate.netorientjchem.org |

| Mycobacterium tuberculosis H37Rv | Certain derivatives have been identified as promising antitubercular agents. | nih.gov |

Antifungal Efficacy Against Various Fungal Strains

The antifungal properties of pyrazole and thiophene derivatives have been investigated against a range of fungal pathogens. These studies have highlighted the potential of this class of compounds in combating fungal infections.

Several pyrazole-thiazole derivatives of thiophene have been synthesized and evaluated for their antifungal activity against strains including Aspergillus niger, Aspergillus oryzae, Rhizopus, and Candida albicans. nih.govrsc.org The results demonstrated significant inhibition zones and low minimum inhibitory concentrations (MIC) for some of these compounds, suggesting broad-spectrum antifungal efficacy. nih.gov

In other studies, newly synthesized pyrazole and thiophene containing heterocycles showed significant antifungal action towards A. niger and moderate activity towards Trichoderma viride. researchgate.netorientjchem.org The antifungal activity of pyrazole derivatives has also been confirmed against Aspergillus flavus and Penicillium chrysogenum, with some compounds showing high efficacy. nih.gov However, resistance was observed in Rhizopus oryzae against all tested pyrazole compounds in one study. nih.gov

The structure of the derivatives plays a crucial role in their antifungal potency. For instance, the presence of a 4-chlorophenylaminoacryloyl moiety, a pyridine (B92270) moiety, or a triazolo[3,4-c]triazine moiety in thiophene-based compounds has been linked to higher antifungal activity against Aspergillus fumigatus. nih.gov One particular derivative with a pyridine moiety exhibited higher activity than the standard drug Amphotericin B against Syncephalastrum racemosum. nih.gov

Table 2: Antifungal Activity of Selected Pyrazole and Thiophene Derivatives

| Fungal Strain | Activity/Observation | Reference |

| Aspergillus niger | Significant antifungal action has been reported for several derivatives. | researchgate.netorientjchem.orgnih.govrsc.orgnih.gov |

| Aspergillus oryzae | Significant inhibition has been observed. | nih.govrsc.org |

| Rhizopus | Some derivatives show activity, while others exhibit resistance. | nih.govrsc.orgnih.gov |

| Candida albicans | Moderate to significant activity has been noted across different studies. | nih.govnih.govrsc.org |

| Trichoderma viride | Moderate activity has been observed. | researchgate.netorientjchem.org |

| Aspergillus fumigatus | Specific structural moieties enhance activity, with some derivatives outperforming standard drugs. | nih.gov |

| Syncephalastrum racemosum | A derivative with a pyridine moiety showed higher potency than Amphotericin B. | nih.gov |

Correlation of Substituent Electronic and Steric Properties with Antimicrobial Potency

The antimicrobial potency of pyrazole and thiophene derivatives is intrinsically linked to the electronic and steric properties of the substituents on the heterocyclic rings. nih.gov Structure-activity relationship (SAR) studies have revealed that the presence and nature of these substituents significantly influence the biological activity. rsc.org

In some thiophene-based heterocycles, a pyrazole moiety was found to be necessary for higher antibacterial activity against Pseudomonas aeruginosa and Escherichia coli. nih.gov Conversely, for antifungal activity against Aspergillus fumigates, other structural features like a 4-chlorophenylaminoacryloyl moiety, a pyridine moiety, or a triazolo[3,4-c]triazine moiety were found to be more critical. nih.gov These findings underscore the specific structural requirements for targeting different microbial species.

Antioxidant Activity and Radical Scavenging Mechanisms

In addition to their antimicrobial properties, pyrazole and thiophene derivatives have been investigated for their antioxidant potential. The ability of these compounds to scavenge free radicals is a key aspect of their potential therapeutic applications.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assays

The DPPH radical scavenging assay is a standard method used to evaluate the antioxidant activity of compounds. Several studies have demonstrated the capacity of pyrazole and thiophene derivatives to scavenge DPPH radicals.

A series of novel thiophene appended pyrazole analogues were synthesized and evaluated for their radical scavenging activities. researchgate.net Certain compounds within this series exhibited excellent DPPH radical scavenging abilities, comparable to the standard antioxidant, ascorbic acid. researchgate.net Similarly, pyrazolyl–thiazole derivatives of thiophene have shown notable antioxidant activities in DPPH assays, with some compounds exhibiting high scavenging activity. nih.govrsc.org

The antioxidant potential is influenced by the molecular structure. For example, in one study, compounds with chloro substitutions on both the aromatic and thiophene rings showed excellent DPPH radical scavenging potencies. researchgate.net Another study on thienyl-pyrazoles identified compounds with excellent DPPH scavenging activities, with IC50 values comparable to or even better than ascorbic acid. nih.gov

Table 3: DPPH Radical Scavenging Activity of Selected Pyrazole and Thiophene Derivatives

| Compound Series | Observation | Reference |

| Thiophene appended pyrazole analogues | Excellent DPPH radical scavenging abilities, comparable to ascorbic acid. | researchgate.net |

| Pyrazolyl–thiazole derivatives of thiophene | Notable antioxidant activities, with some compounds showing high scavenging activity. | nih.govrsc.org |

| Thienyl-pyrazoles | Excellent DPPH scavenging activities with low IC50 values. | nih.gov |

Hydroxyl Radical Scavenging Assays

The hydroxyl radical is a highly reactive oxygen species that can cause significant damage to biological molecules. The ability of pyrazole and thiophene derivatives to scavenge these radicals is an important indicator of their antioxidant efficacy.

Studies have shown that certain thiophene appended pyrazole analogues that exhibit good DPPH scavenging activity also show excellent hydroxyl radical scavenging abilities. researchgate.net In an evaluation of pyrazolyl–thiazole derivatives of thiophene, compounds that were effective in the DPPH assay also demonstrated high scavenging activities in hydroxyl radical scavenging assays, indicating their potential as effective antioxidants. nih.govrsc.org

Research on thienyl-pyrazoles has also confirmed their hydroxyl radical scavenging potential, with some derivatives showing excellent activity and low IC50 values, comparable to the standard butylated hydroxyanisole (BHA). nih.gov

Table 4: Hydroxyl Radical Scavenging Activity of Selected Pyrazole and Thiophene Derivatives

| Compound Series | Observation | Reference |

| Thiophene appended pyrazole analogues | Excellent hydroxyl radical scavenging abilities. | researchgate.net |

| Pyrazolyl–thiazole derivatives of thiophene | High scavenging activities, indicating potential as effective antioxidants. | nih.govrsc.org |

| Thienyl-pyrazoles | Excellent activity with low IC50 values, comparable to BHA. | nih.gov |

| Thiophene linked benzothiazepines | Some compounds showed excellent hydroxyl radical potencies. | researchgate.net |

Total Antioxidant Capacity (TAC) Evaluation

The antioxidant potential of pyrazole and thiophene derivatives is a significant area of investigation, given the role of oxidative stress in various pathologies, including cancer. The total antioxidant capacity (TAC) of these compounds is often evaluated using methods like the phosphomolybdenum assay, with ascorbic acid serving as a standard reference.

Research has shown that certain tetrahydrobenzo[b]thiophene derivatives exhibit notable antioxidant capabilities. For instance, compounds 1 , 16 , and 17 in one study demonstrated significant antioxidant potency, comparable to that of ascorbic acid. nih.gov Other derivatives, such as 2 , 7 , 9 , 10 , 11 , 15 , 18 , 19 , 20 , and 21 , showed moderate antioxidant activities. nih.gov The antioxidant properties of these compounds are often attributed to the presence of specific functional groups, such as free amino and NH groups. nih.gov

In another study, novel heterocyclic compounds incorporating pyrazole, thiazole, and pyridine moieties were assessed for their antioxidant potential using the DPPH scavenging assay. nih.gov One particular ligand, compound 4 , displayed the most potent antioxidant activity with an IC₅₀ value of 4.67 μg/mL. nih.gov Other compounds in the series exhibited IC₅₀ values in the range of 20.56 to 45.32 μg/mL. nih.gov

Furthermore, a series of thiazolyl-catechol compounds were evaluated for their antioxidant activity through various assays, including DPPH, ABTS, TAC, and FRAP. mdpi.com Among the synthesized compounds, 3g and 3h were identified as having significant antioxidant activities. mdpi.com

Table of Total Antioxidant Capacity (TAC) Data

| Compound/Derivative | Assay Method | Result | Reference |

| Tetrahydrobenzo[b]thiophene derivatives 1, 16, 17 | Phosphomolybdenum | Significant potency, comparable to ascorbic acid | nih.gov |

| Tetrahydrobenzo[b]thiophene derivatives 2, 7, 9, 10, 11, 15, 18, 19, 20, 21 | Phosphomolybdenum | Moderate activity | nih.gov |

| Pyrazole-thiazole-pyridine ligand 4 | DPPH scavenging | IC₅₀ = 4.67 μg/mL | nih.gov |

| Other pyrazole-thiazole-pyridine derivatives | DPPH scavenging | IC₅₀ = 20.56 to 45.32 μg/mL | nih.gov |

| Thiazolyl-catechol compounds 3g, 3h | DPPH, ABTS, TAC, FRAP | Significant antioxidant activity | mdpi.com |

Antiproliferative Mechanisms and Target Identification in Cancer Research

In Vitro Cytotoxicity Evaluation Against Cancer Cell Lines

The antiproliferative activity of pyrazole and thiophene derivatives has been extensively evaluated against a wide array of human cancer cell lines. These studies are crucial in identifying lead compounds with potent and selective anticancer effects.

One study identified a thieno[2,3-c]pyrazole derivative, Tpz-1 , which demonstrated potent cytotoxicity against a panel of 17 human cancer cell lines, with IC₅₀ values ranging from 0.19 μM to 2.99 μM. mdpi.com Notably, Tpz-1 showed high selectivity towards leukemia and lymphoma cell lines. mdpi.com Another novel pyrazole derivative, PTA-1 , exhibited potent cytotoxicity against various cancer cells, including triple-negative breast cancer cell lines. nih.gov

A series of pyrazoline derivatives, 3a-3t , were synthesized and evaluated for their anti-proliferative activity. The most potent compound, 3q , showed significant activity against various cancer cell lines. researchgate.net Similarly, a series of new thiophene-containing triaryl pyrazoline derivatives, 3a–3t , were found to possess potent anti-tumor activity. researchgate.netdntb.gov.ua

Furthermore, chalcone (B49325) derivatives incorporating pyrazole and thiophene moieties have been investigated. For instance, [3-(thiophen-2-yl)pyrazol-4-yl]chalcone 7g displayed notable anticancer activity against HepG2 and A549 cell lines. d-nb.info Specifically, compound 7g had an IC₅₀ of 26.6 µg/ml against HepG2 cells and 27.7 µg/ml against A549 cells. d-nb.info

Table of In Vitro Cytotoxicity Data

| Compound/Derivative | Cancer Cell Line(s) | IC₅₀/Activity | Reference |

| Thieno[2,3-c]pyrazole derivative (Tpz-1) | 17 human cancer cell lines | 0.19 μM to 2.99 μM | mdpi.com |

| Pyrazole derivative (PTA-1) | Various cancer cells (including triple-negative breast cancer) | Potent cytotoxicity | nih.gov |

| Pyrazoline derivative (3q) | Various cancer cell lines | Potent anti-proliferative activity | researchgate.net |

| [3-(thiophen-2-yl)pyrazol-4-yl]chalcone (7g) | HepG2 | 26.6 µg/ml | d-nb.info |

| [3-(thiophen-2-yl)pyrazol-4-yl]chalcone (7g) | A549 | 27.7 µg/ml | d-nb.info |

| Pyrazole derivative (3f) | MDA-MB-468 | 14.97 μM (24h), 6.45 μM (48h) | nih.govnih.gov |

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

A key mechanism by which pyrazole and thiophene derivatives exert their anticancer effects is through the induction of apoptosis and cell cycle arrest.

For instance, the thieno[2,3-c]pyrazole derivative Tpz-1 was found to induce apoptosis, as evidenced by the translocation of phosphatidylserine (B164497) to the outer cell membrane and the activation of caspase-3/7. mdpi.com Similarly, the pyrazole derivative PTA-1 was shown to induce apoptosis in MDA-MB-231 cells, confirmed by PS externalization and caspase-3/7 activation. nih.gov

Studies on other pyrazole derivatives have revealed their ability to cause cell cycle arrest. One derivative, 3f , was found to induce cell cycle arrest in the S phase in MDA-MB-468 cells. nih.govnih.govresearchgate.net Another study on a novel pyrazole showed that it induced cell cycle arrest at the G2/M phase. nih.gov Furthermore, certain pyrazole derivatives have been shown to arrest the cell cycle at the G0-G1 and S phases. nih.gov

Modulation of Gene Expression

The anticancer activity of pyrazole and thiophene derivatives is often linked to their ability to modulate the expression of genes involved in apoptosis and cell proliferation. A common finding is the upregulation of the pro-apoptotic protein BAX and the downregulation of the anti-apoptotic protein Bcl-2.

Studies have shown that pyrazole treatment can lead to the downregulation of BCL-2 and BCL-XL mRNA expression levels in solid tumors. nih.gov This shift in the BAX/Bcl-2 ratio is a critical event in the intrinsic apoptotic pathway. Research on a series of 1,3,5-trisubstituted-1H-pyrazole derivatives demonstrated their ability to activate the pro-apoptotic protein Bax. researchgate.net In another study, a pyrazole derivative was shown to upregulate BAX and downregulate Bcl-2 expression, sensitizing cancer cells to apoptosis. nih.gov

Inhibition of Specific Kinases

Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Many pyrazole and thiophene derivatives have been identified as potent kinase inhibitors.

PI3K: A series of thiophene-containing triaryl pyrazoline derivatives (3a–3t ) were found to be potent inhibitors of PI3K, with a preference for the PI3Kγ isoform over PI3Kα. researchgate.netdntb.gov.ua The top hit, 3s , was more potent than the positive control LY294002 in inhibiting PI3Kγ. dntb.gov.ua

CDK2: Several pyrazole derivatives have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2). One study reported a pyrazole derivative with dual VEGFR2/CDK-2 inhibition activities. nih.gov Another series of 1-H-pyrazole-3-carboxamide derivatives also exhibited CDK inhibition. nih.gov

Tyrosine Kinases (c-Kit, Flt-3, VEGFR-2, EGFR, PDGFR): Pyrazole-based compounds have shown inhibitory activity against a range of tyrosine kinases. One pyrazoline derivative, 3q , was found to inhibit VEGFR-2. researchgate.netnih.gov A series of 1-H-pyrazole-3-carboxamide derivatives demonstrated potent inhibition of Flt-3. nih.gov

Pim-1 Kinase: A pyrazolyl nicotinonitrile derivative was investigated for its potential as a Pim-1 kinase inhibitor. researchgate.net

Tubulin Polymerization Inhibition

Disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Several pyrazole and thiophene derivatives have been shown to inhibit tubulin polymerization, acting as microtubule-destabilizing agents.

A series of pyrazoline derivatives (3a-3t ) bearing a 3,4,5-trimethoxyphenyl moiety were evaluated as tubulin polymerization inhibitors. researchgate.netnih.gov The most active compound, 3q , exhibited potent inhibition of tubulin polymerization, comparable to the positive control colchicine. researchgate.net Another novel pyrazole derivative, PTA-1 , was also found to disrupt microtubule organization and inhibit tubulin polymerization. nih.gov

Anti-inflammatory Mechanisms and Pathways

The anti-inflammatory properties of pyrazole and thiophene derivatives are a subject of considerable research interest. rsc.orgorientjchem.org These compounds are known to target key enzymatic pathways involved in the inflammatory cascade. nih.gov

Inhibition of Inflammatory Mediators

The primary anti-inflammatory mechanism of many pyrazole and thiophene derivatives involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govnih.gov These enzymes are crucial for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. Specifically, the focus is often on the selective inhibition of COX-2, an isoform of the cyclooxygenase enzyme that is upregulated during inflammation. nih.govnih.gov

Research on a series of thiophene-bearing pyrazole derivatives demonstrated their potential to inhibit COX, 5-lipoxygenase (5-LOX), and tumor necrosis factor-alpha (TNF-α). nih.gov The inhibition of these mediators is a key strategy in the management of inflammatory conditions. The presence of both pyrazole and thiophene rings in a single molecule can lead to hybrid compounds with enhanced biological activities. rsc.orgnih.gov The sulfur atom in the thiophene ring contributes unique electronic properties that can improve binding affinity to biological targets. rsc.orgnih.gov

The anti-inflammatory activity of these compounds is often attributed to the specific substitutions on the pyrazole and thiophene rings. For instance, in one study, compounds with two phenyl substituents on the pyrazole ring and a chloro or bromo substituent on the thiophene ring were identified as potent inhibitors. nih.gov This highlights the importance of the electronic and steric properties of the substituents in modulating the anti-inflammatory activity.

Comparison with Reference Anti-inflammatory Agents

In various studies, the anti-inflammatory activity of novel pyrazole and thiophene derivatives is often compared to well-established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) and indomethacin. nih.govmdpi.com For instance, some newly synthesized pyrazole derivatives have exhibited anti-inflammatory effects comparable or even superior to these reference drugs in in-vitro assays. nih.gov

The following table summarizes the inhibitory activities of certain pyrazole and thiophene derivatives against inflammatory mediators, in comparison to a standard reference drug.

| Compound/Agent | Target | Activity | Reference |

| Thiophene-pyrazole derivative (7f) | COX, 5-LOX, TNF-α | Potent Inhibitor | nih.gov |

| Thiophene-pyrazole derivative (7g) | COX, 5-LOX, TNF-α | Potent Inhibitor | nih.gov |

| Diclofenac | COX | Reference Inhibitor | nih.gov |

| Indomethacin | COX | Reference Inhibitor | mdpi.com |

Antiviral Action Mechanisms

The emergence of viral diseases, particularly those caused by coronaviruses, has spurred research into new antiviral agents. nih.govrsc.org Pyrazole and thiophene derivatives have shown promise in this area, exhibiting activity against various viruses. orientjchem.org

Inhibition of Human Coronaviruses (e.g., 229E)

Studies have investigated the antiviral efficacy of pyrazole derivatives against human coronavirus 229E (HCoV-229E), which is often used as a model for the Coronaviridae family. nih.gov Certain pyrano[2,3-c]pyrazole derivatives have demonstrated significant antiviral activity against HCoV-229E in Vero-E6 cell lines. nih.gov The selectivity index (SI), which is a measure of the compound's antiviral activity versus its cytotoxicity, is a key parameter in these evaluations. For example, compound 18 from a studied series showed a high selectivity index of 12.6, indicating potent and selective inhibition of HCoV-229E. nih.gov

SARS-CoV-2 Main Protease (Mpro) Inhibition

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication and is a prime target for antiviral drug development. nih.govfrontiersin.orgmdpi.com Inhibition of Mpro can effectively block the viral life cycle. nih.gov Pyrazole derivatives have been identified as potential inhibitors of SARS-CoV-2 Mpro through both computational and experimental studies. nih.govnih.gov

Molecular docking studies have been employed to predict the binding affinities of pyrazole-based compounds to the active site of Mpro. nih.govnih.gov These studies have revealed that specific structural features, such as tryptamine (B22526) and N-phenyl fragments, are crucial for effective binding to the protease. nih.gov In one study, certain pyrano[2,3-c]pyrazole derivatives, specifically compounds 6, 7, 14, and 18, exhibited high inhibitory efficiency against SARS-CoV-2 Mpro, with inhibition percentages of 80.4%, 73.1%, 81.4%, and 84.5%, respectively, which were comparable to the positive control, tipranavir (B1684565) (88.6%). nih.gov

Analysis of Virucidal, Adsorption, and Replication Mechanisms

To understand the mode of antiviral action, studies have investigated the effects of these compounds on different stages of the viral life cycle, including virucidal activity, adsorption to host cells, and replication within the host cell. nih.govnih.gov

Research on hydroxyquinoline-pyrazole derivatives has demonstrated their ability to attenuate coronaviruses through multiple mechanisms. nih.gov These compounds have shown effects on viral adsorption, direct virucidal activity, and inhibition of viral replication. nih.gov For instance, pyrano[2,3-c]pyrazole derivatives have been shown to have a pronounced inhibitory effect during the replication phase of HCoV-229E, with reduction percentages reaching up to 82.2% for the most active compound. nih.gov

The following table provides a summary of the antiviral mechanisms of action for specific pyrazole derivatives against coronaviruses.

| Compound/Derivative Class | Virus | Mechanism of Action | Observed Effect | Reference |

| Pyrano[2,3-c]pyrazole derivative 18 | HCoV-229E | Replication Inhibition | 82.2% reduction in replication | nih.gov |

| Pyrano[2,3-c]pyrazole derivative 18 | SARS-CoV-2 Mpro | Enzyme Inhibition | 84.5% inhibition | nih.gov |

| Hydroxyquinoline-pyrazole derivatives | SARS-CoV-2, MERS-CoV, HCoV-229E | Adsorption, Virucidal, Replication Inhibition | Pronounced attenuation | nih.gov |

HIV Reverse Transcriptase Inhibition

The emergence of drug-resistant strains of HIV necessitates the development of novel antiretroviral drugs. rsc.org Pyrazole and thiophene derivatives have been investigated as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs). rsc.orgkuleuven.be

Research into novel pyrazole derivatives synthesized from 3-benzoylbenzofurans has identified compounds with potent anti-HIV activities. rsc.org Specifically, pyrazole derivatives have shown inhibitory effects against HIV-1. up.ac.za While the conversion of 3-benzoylbenzofurans to pyrazoles did not consistently enhance anti-HIV activity, it did alter the specificity for different HIV strains. up.ac.za

In studies on pseudoviruses, certain pyrazole derivatives were identified as potent inhibitors. rsc.org For instance, compound 5f , a pyrazole derivative, exhibited an IC50 value of 0.39 ± 0.13 μM against the Q23 pseudovirus and 1.00 ± 0.15 μM against the CAP210 pseudovirus. rsc.org Further mechanistic studies revealed that some pyrazole derivatives, such as 5f and 5h , act by inhibiting HIV entry. rsc.org Additionally, compound 5f was found to be the most active inhibitor of HIV-1 protease, with an IC50 value of 31.59 ± 3.83 μM, suggesting competitive inhibition. rsc.org

The structural optimization of phenylpyrazole derivatives has led to the development of more potent anti-HIV agents. nih.gov These studies underscore the potential of the pyrazole scaffold in designing new and effective HIV inhibitors. nih.govnih.gov

| Compound | Target | IC50 (μM) | Virus Strain |

| Pyrazole derivative 5f | HIV Entry | 0.39 ± 0.13 | Q23 |

| Pyrazole derivative 5f | HIV Entry | 1.00 ± 0.15 | CAP210 |

| Pyrazole derivative 5f | HIV-1 Protease | 31.59 ± 3.83 | N/A |

Enzyme Inhibition Studies Beyond Kinases

The therapeutic potential of pyrazole and thiophene derivatives extends beyond kinase inhibition, with studies demonstrating significant inhibitory activity against a variety of other enzymes.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Cholinesterase inhibitors are crucial in the management of Alzheimer's disease by increasing acetylcholine (B1216132) levels in the brain. dergipark.org.trnih.gov Pyrazole derivatives have emerged as a promising class of cholinesterase inhibitors. nih.govresearchgate.net

A series of N-phenylacetamide derivatives carrying a pyrazole ring were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). dergipark.org.tr The results indicated that these compounds are selective inhibitors of AChE. dergipark.org.tr Among the pyrazole derivatives tested, compounds 3 and 4 were the most active against AChE, with IC50 values of 8.97 μM and 8.32 μM, respectively. dergipark.org.tr None of the tested compounds showed inhibitory activity against BChE, highlighting their selectivity for AChE. dergipark.org.tr

In another study, a series of substitute pyrazole compounds demonstrated significant inhibitory activities against AChE, with Ki values ranging from 0.11 to 0.49 µM. yyu.edu.tr

| Compound | Enzyme | IC50 (μM) | Ki (µM) |

| Pyrazole derivative 3 | AChE | 8.97 | N/A |

| Pyrazole derivative 4 | AChE | 8.32 | N/A |

| Substitute pyrazole compounds | AChE | N/A | 0.11–0.49 |

Glutathione S-transferase (GST) Inhibition

Glutathione S-transferases (GSTs) are enzymes involved in detoxification and have been implicated in drug resistance in cancer cells. nih.gov Certain pyrazole derivatives have been identified as effective inhibitors of GST.

In a study of substitute pyrazole compounds, inhibitory activities against GST were observed with Ki values in the range of 0.12–0.91 µM. yyu.edu.tr The study found that pyrazole molecules 3 and 7 , which contain chlorine and an amine group respectively, showed improved affinity for the GST binding site. yyu.edu.tr The removal of the chlorine atom from pyrazole 3 was found to impair its affinity for the GST binding site compared to other synthesized pyrazole molecules. yyu.edu.tr

| Compound | Enzyme | Ki (µM) |

| Substitute pyrazole compounds | GST | 0.12–0.91 |

| Pyrazole molecule 3 (with Cl) | GST | Showed affinity |

| Pyrazole molecule 7 (with NH2) | GST | Showed affinity |

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) inhibitors are used in the treatment of Parkinson's disease and other neurodegenerative disorders. mdpi.com A novel series of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives have demonstrated high inhibitory activity against both MAO-A and MAO-B isoforms. acs.org The Ki values for MAO-B inhibition were in the range of 50 to 1.5 nM. acs.org

Another study on 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives found them to be more potent and selective inhibitors of MAO-A than MAO-B. nih.gov However, some 3,5-diaryl pyrazoles have shown inhibitory activity against both MAO-A and MAO-B in the nanomolar range. nih.gov For example, one compound exhibited a pIC50 of 8.00 nM for MAO-B. nih.gov

The stereochemistry of these pyrazole derivatives can significantly influence their biological activity and selectivity. acs.org For instance, the (−)-(S)-1 enantiomer of a 1-thiocarbamoyl pyrazole derivative showed a 2.5-fold increase in selectivity for MAO-B. acs.org

| Compound Class | Enzyme | Ki Range (nM) | pIC50 (nM) |

| 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazoles | MAO-B | 1.5 - 50 | N/A |

| 3,5-diaryl pyrazoles | MAO-B | N/A | 8.00 |

α-Amylase Inhibitory Activity

Inhibitors of α-amylase, also known as starch blockers, play a role in managing conditions like type 2 diabetes by slowing the absorption of carbohydrates. ajchem-a.com Several studies have highlighted the potential of pyrazole and thiophene derivatives as α-amylase inhibitors. orientjchem.orgresearchgate.net

One study focused on three synthesized pyrazole derivatives, labeled B, C, and D. ajchem-a.com These compounds were tested for their inhibitory effect against α-amylase purified from the sera of pancreatic cancer patients. ajchem-a.comajchem-a.com The inhibitory effect of these derivatives increased with concentration. ajchem-a.comajchem-a.com Compound B was found to be the most potent inhibitor, achieving an inhibition rate of 42.5%. ajchem-a.com

Another study investigating thiazolidine-4-one skeletons containing a pyrazole moiety also reported significant α-amylase inhibitory activities. nih.gov Compound 5a from this series showed a remarkable 90.04% inhibition at a concentration of 100 μg/mL. nih.gov

| Compound | Concentration (µg/mL) | % Inhibition |

| Pyrazole derivative B | Not Specified | 42.5 |

| Thiazolidine-pyrazole 5a | 100 | 90.04 |

| Thiazolidine-pyrazole 5b | 100 | 83.72 |

| Thiazolidine-pyrazole 5e | 50 | 77.12 |

5α-Reductase Inhibition

Inhibitors of 5α-reductase are used in the treatment of benign prostatic hyperplasia and androgenetic alopecia. Pyrazole derivatives have shown promise as potent inhibitors of this enzyme. nih.govnih.gov

A study focused on the synthesis of a series of 5α-reductase inhibitors derived from a 1,2,3-triazole derivative, using a pyrazole-4-carbaldehyde as a starting material. nih.govnih.gov The research indicated that the combination of the 1,2,3-triazole and pyrazole rings is crucial for the inhibitory activity against 5α-reductase. nih.gov Among the newly synthesized compounds, compound 13 was identified as the most potent inhibitor, with its activity being compared to reference drugs. nih.govnih.gov

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane protein that plays a crucial role in the hydrolysis of several endogenous fatty acid amides, including anandamide. nih.gov The inhibition of FAAH is a therapeutic strategy for managing pain and inflammation. nih.gov

Research into pyrazole-containing compounds has highlighted their potential as FAAH inhibitors. nih.gov The mechanism often involves the formation of a covalent adduct with the enzyme. nih.gov Specifically, the piperidine (B6355638) and piperazine (B1678402) aryl ureas, which are structurally related to some pyrazole derivatives, are known to be hydrolyzed by FAAH, leading to a covalent bond with the serine residue (Ser241) in the enzyme's active site. nih.gov This covalent modification is facilitated by an enzyme-induced distortion of the amide bond in the inhibitor. nih.gov While direct studies on "Pyrazole and thiophene derivative 3" are not detailed in the provided results, the general activity of pyrazole derivatives suggests a potential for FAAH inhibition. The inhibition of FAAH by flavonoids like kaempferol (B1673270) has also been demonstrated, with IC50 values in the low micromolar range, indicating that diverse chemical scaffolds can target this enzyme. nih.gov

DNA Interaction Studies

The interaction of small molecules with DNA is a critical area of study, as it can elucidate mechanisms of action for potential therapeutic agents.

Binding with Calf Thymus DNA (CT DNA) via UV-Absorption Spectroscopy

UV-visible absorption spectroscopy is a fundamental technique used to confirm the interaction between small molecules and DNA. plos.org When a small molecule binds to DNA, changes in the absorption spectrum, such as hyperchromism (an increase in absorbance intensity) or hypochromism (a decrease in absorbance intensity), are observed. plos.orgnih.gov These spectral changes indicate the formation of a complex between the molecule and DNA. nih.govnih.gov

In studies of pyrazole derivatives, noteworthy modifications in the UV-Vis absorption spectra upon the addition of calf thymus DNA (CT DNA) have been reported, confirming the formation of a probe-ctDNA complex. nih.gov For instance, the interaction of (E)-1,5-diphenyl-3-styryl-4,5-dihydro-1H-pyrazole (DSDP) with CT DNA resulted in significant changes in its UV-Vis spectrum, indicating complex formation. nih.gov Similarly, the binding of other small molecules to CT DNA has been successfully monitored using this method, showing hyperchromic shifts that suggest non-covalent interactions. nih.govrsc.org

Elucidation of Binding Modes (e.g., Electrostatic, Groove Binding)

The mode of binding between a small molecule and DNA can be determined through various spectroscopic and biophysical techniques. Common binding modes include intercalation, groove binding, and electrostatic interactions.

For pyrazole derivatives, studies have indicated a preference for groove binding. nih.gov In the case of DSDP, multiple lines of evidence, including circular dichroism (CD) spectroscopy, competitive binding assays with known groove binders, and fluorescence quenching experiments, unequivocally pointed to a groove binding interaction with CT DNA. nih.gov Molecular docking simulations further supported this, suggesting that DSDP favorably binds to the minor groove of the DNA. nih.gov The thermodynamic parameters from these studies often indicate that hydrophobic interactions play a dominant role in the binding process. nih.gov

An important observation is that the binding of some pyrazole derivatives does not cause significant conformational changes in the DNA, as evidenced by minimal changes in the CD spectrum of CT DNA. nih.gov This is characteristic of groove binding, as opposed to intercalation which typically causes more substantial structural perturbations.

Other Investigated Biological Activities and Their Underlying Mechanisms

Antidiabetic and Anti-hyperglycemic Effects

Derivatives of pyrazole have emerged as promising candidates for the management of diabetes. mdpi.com One of the primary mechanisms for their anti-hyperglycemic effect is the inhibition of α-amylase and α-glucosidase, enzymes responsible for the breakdown of carbohydrates in the digestive tract. mdpi.comfrontiersin.org By inhibiting these enzymes, the absorption of glucose is delayed, leading to a reduction in postprandial blood glucose levels. mdpi.comfrontiersin.org

Several studies have demonstrated the potent α-amylase inhibitory activity of pyrazole derivatives, with some compounds exhibiting significantly lower IC50 values than the standard drug, acarbose. mdpi.com For example, certain pyrazolo[3,4-b]pyridine derivatives have shown strong antidiabetic properties. mdpi.com The structure-activity relationship (SAR) studies have highlighted that the nature and position of substituents on the pyrazole ring are crucial for optimizing the anti-diabetic activity. mdpi.com

| Compound/Drug | Target Enzyme | IC50 Value | Reference |

| Pyrazole Derivative | α-amylase | 3.76 x 10⁻⁶ mg/mL | mdpi.com |